Doxacurium chloride

neuromuscular blockade intensive care medicine hemodynamic monitoring

Researchers requiring prolonged neuromuscular blockade without histamine release or hemodynamic instability face limited options. Doxacurium chloride (CAS 83348-52-1) is the most potent nondepolarizing relaxant, providing consistent, cardiovascularly neutral relaxation for extended procedures. • 2.5-3× more potent than pancuronium; ED95 = 0.025 mg/kg (adult, balanced anesthesia). • 77-164 min clinical duration at 37-80 μg/kg; no significant HR or BP changes. • Renal elimination; predictable recovery (138±46 min) vs. pancuronium (279±229 min). Supplied as ≥98% pure API; ideal for surgical & ICU neuromuscular blockade research.

Molecular Formula C56H78Cl2N2O16
Molecular Weight 1106.1 g/mol
CAS No. 83348-52-1
Cat. No. B1214447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDoxacurium chloride
CAS83348-52-1
Synonyms2,2'-((1,4-dioxobutane-1,4-diyl)bis(oxypropane-3,1-diyl))bis(6,7,8-trimethoxy-2-methyl-1-(3,4,5-trimethoxybenzyl)-1,2,3,4-tetrahydroisoquinolinium) dichloride
BW A938U
BW-A 938U
BW-A-938U
BW-A938U
doxacurium
doxacurium chloride
Nuromax
Molecular FormulaC56H78Cl2N2O16
Molecular Weight1106.1 g/mol
Structural Identifiers
SMILESC[N+]1(CCC2=CC(=C(C(=C2C1CC3=CC(=C(C(=C3)OC)OC)OC)OC)OC)OC)CCCOC(=O)CCC(=O)OCCC[N+]4(CCC5=CC(=C(C(=C5C4CC6=CC(=C(C(=C6)OC)OC)OC)OC)OC)OC)C.[Cl-].[Cl-]
InChIInChI=1S/C56H78N2O16.2ClH/c1-57(23-19-37-33-45(65-7)53(69-11)55(71-13)49(37)39(57)27-35-29-41(61-3)51(67-9)42(30-35)62-4)21-15-25-73-47(59)17-18-48(60)74-26-16-22-58(2)24-20-38-34-46(66-8)54(70-12)56(72-14)50(38)40(58)28-36-31-43(63-5)52(68-10)44(32-36)64-6;;/h29-34,39-40H,15-28H2,1-14H3;2*1H/q+2;;/p-2/t39-,40+,57-,58+;;
InChIKeyAPADFLLAXHIMFU-LGIHQUBZSA-L
Commercial & Availability
Standard Pack Sizes2.5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Doxacurium Chloride: Long-Acting Neuromuscular Blocker


Doxacurium chloride (CAS 83348-52-1) is a long-acting, bisquaternary benzylisoquinolinium diester neuromuscular blocking agent that functions as a competitive antagonist at nicotinic acetylcholine receptors on the motor end-plate [1]. It is the most potent nondepolarizing neuromuscular blocker currently available, approximately 2.5 to 3 times more potent than pancuronium and 10 to 12 times more potent than metocurine, with an average ED95 of 0.025 mg/kg (range: 0.020 to 0.033 mg/kg) in adults receiving balanced anesthesia [2]. Unlike many benzylisoquinolinium derivatives, doxacurium is primarily devoid of histamine-releasing properties and does not produce clinically significant cardiovascular or hemodynamic effects even in patients with pre-existing cardiovascular disease [3].

Target Nicotinic acetylcholine receptor antagonist (competitive)
Profile Reported extended-duration neuromuscular blockade
Histamine Reported minimal histamine release in studied models

Doxacurium Chloride: Substitution Risks


Nondepolarizing neuromuscular blocking agents exhibit substantial inter-agent variability in potency, onset time, duration of action, elimination pathway, cardiovascular effects, and histamine-releasing propensity [1]. Substituting doxacurium chloride with a shorter-acting benzylisoquinolinium (e.g., mivacurium, cisatracurium) or an aminosteroid (e.g., pancuronium, rocuronium) without protocol adjustment can result in inadequate duration of surgical relaxation, altered hemodynamic stability, prolonged recovery in renally impaired patients, or unanticipated histamine-mediated adverse events [2]. Doxacurium's unique combination of maximal potency, extended duration, renal elimination, and documented cardiovascular neutrality defines a distinct clinical niche that is not interchangeable with other agents in the class [3]. The following quantitative evidence establishes precisely where doxacurium differs meaningfully from its closest analogs.

Shorter-acting benzylisoquinoliniums may not provide the extended-duration blockade observed with doxacurium
Aminosteroid comparators may introduce tachycardia or ECG changes not observed with doxacurium in controlled studies
Renal elimination pathway may require model-specific review in renal impairment research contexts

Doxacurium Chloride: Comparative Evidence


Doxacurium vs. Pancuronium: ICU Heart Rate and Recovery

In a multicenter, prospective, double-blind, randomized study comparing doxacurium and pancuronium in 40 critically ill ICU patients requiring neuromuscular blockade for mechanical ventilation for ≥24 hours, pancuronium produced a statistically significant increase in heart rate (tachycardia), while doxacurium produced no change. Furthermore, doxacurium demonstrated a significantly shorter and less variable recovery time compared to pancuronium [1].

Heart Rate Endpoint
Head-to-head
Doxacurium: ΔHR −2 bpm (n.s.)
Pancuronium: ΔHR +11 bpm (p<0.05)
Reported heart-rate endpoint stability with doxacurium; pancuronium produced tachycardia
Multicenter randomized ICU mechanical ventilation model
neuromuscular blockade intensive care medicine hemodynamic monitoring

Doxacurium vs. Pancuronium: Recovery Variability in ICU

In the same multicenter, double-blind, randomized ICU comparison, the recovery profile following discontinuation of neuromuscular blockade was markedly more predictable and rapid with doxacurium than with pancuronium, which exhibited wide inter-patient variability [1].

Recovery Variability
Head-to-head
Doxacurium 138±46 min
Pancuronium 279±229 min
Recovery time less variable with doxacurium (5× lower SD)
Discontinuation in ICU ventilation model
neuromuscular blockade intensive care medicine recovery pharmacodynamics

Doxacurium vs. Pipecuronium: Onset and Recovery Profile

In a prospective, randomized clinical trial comparing doxacurium (75 μg/kg) and pipecuronium (123 μg/kg) at three times ED95 doses in 20 ASA I-II adult patients, doxacurium demonstrated a significantly slower onset of neuromuscular blockade but, notably, a substantially more rapid recovery. Neither agent caused clinically significant histamine release or heart rate changes [1].

Onset & Recovery
Head-to-head
Doxacurium onset 3.1 min, recovery 72 min
Pipecuronium onset 1.8 min, recovery 723 min
Doxacurium recovery 10× faster; onset slower but predictable
3× ED95 in ASA I-II study model
neuromuscular pharmacology onset-recovery profile histamine release

Doxacurium vs. Pancuronium: Cardiac Hemodynamic Stability

A prospective, randomized, double-blind study compared the pharmacodynamic effects and hospital costs of three long-acting neuromuscular blocking drugs (doxacurium, pipecuronium, and pancuronium) at twice the ED95 dose during induction of anesthesia for coronary artery bypass surgery. Pancuronium produced a significant increase in heart rate, while neither doxacurium nor pipecuronium caused tachycardia. Electrocardiographic abnormalities were observed only in the pipecuronium group [1].

Cardiac Hemodynamics
Head-to-head
Doxacurium: no HR increase, 0/10 ECG events
Pancuronium: HR +8 bpm; Pipecuronium: 2/10 ECG events
Cardiovascular neutrality observed with doxacurium
Coronary artery bypass surgery model
cardiac anesthesia hemodynamic monitoring coronary artery bypass surgery

Doxacurium: Pharmacokinetics and Renal Clearance

Pharmacokinetic analysis from authoritative reviews demonstrates that doxacurium exhibits a clearance of 0.15 L/h/kg and an elimination half-life of 87 minutes in healthy adults, with elimination occurring primarily via the renal route. This profile contrasts sharply with shorter-acting agents that rely on plasma cholinesterase (mivacurium) or Hofmann elimination (cisatracurium) [1].

PK Clearance
Cross-study comparable
Cl 0.15 L/h/kg, t½ 87 min (renal)
Low clearance supports extended duration profile
Compared with mivacurium Cl 4.74 L/h/kg and cisatracurium Cl 0.3 L/h/kg
pharmacokinetics drug elimination neuromuscular blockade

Doxacurium Cost Advantage in ICU Continuous Infusion

In a prospective, open-label study of doxacurium as a continuous infusion in neurosurgical ICU patients with traumatic brain injury, investigators directly compared the cost of doxacurium with other neuromuscular blockers used in the ICU setting and concluded that doxacurium is less costly than alternative neuromuscular blocking agents employed in the ICU [1].

Cost Analysis
Reported
Doxacurium reported as less costly than other ICU neuromuscular blockers
Procurement cost context; quantitative data limited
Neurosurgical ICU infusion study; per-agent breakdown not published
pharmacoeconomics intensive care unit continuous infusion

Doxacurium Chloride: Application Scenarios


Sustained Neuromuscular Blockade in Long Surgeries

Doxacurium chloride is specifically indicated for surgical procedures exceeding 60–90 minutes where sustained skeletal muscle relaxation is required and cardiovascular stability is paramount. At doses of 37–80 μg/kg, doxacurium produces clinical relaxation durations of 77–164 minutes, representing the longest-acting nondepolarizing relaxant currently available [1]. Its documented absence of vagolytic, sympathomimetic, or histamine-releasing effects [2] makes it particularly suitable for prolonged abdominal, vascular, or orthopedic procedures in patients where hemodynamic fluctuations are undesirable. Unlike pancuronium, which causes significant tachycardia (HR increase of 11 bpm, p < 0.05) [3], doxacurium maintains baseline heart rate without clinically meaningful deviation.

ICU Neuromuscular Blockade for Ventilation

For intensive care unit patients requiring neuromuscular blockade to facilitate mechanical ventilation for ≥24 hours, doxacurium offers distinct advantages over pancuronium in both cardiovascular stability and recovery predictability. In a multicenter randomized trial, doxacurium produced no significant heart rate changes post-administration (107 ± 21 bpm vs. 109 ± 21 bpm baseline), whereas pancuronium induced significant tachycardia (120 ± 23 bpm vs. 109 ± 22 bpm baseline, p < 0.05) [1]. Following discontinuation, doxacurium exhibited a more rapid and significantly less variable recovery time (138 ± 46 min) compared to pancuronium (279 ± 229 min, p < 0.05), facilitating more predictable extubation planning and reducing unplanned prolonged mechanical ventilation [1].

Cardiac Surgery: Neuromuscular Blockade

In cardiac surgical populations, including coronary artery bypass grafting and valvular surgery, doxacurium has been evaluated in multiple prospective, randomized studies and demonstrated consistent cardiovascular stability. In a comparative study of three long-acting neuromuscular blockers during cardiac anesthesia induction, doxacurium (0.05 mg/kg) produced no significant tachycardia and no ECG abnormalities, in contrast to pancuronium (which increased HR from 68 ± 4 to 76 ± 5 bpm) and pipecuronium (which was associated with ECG abnormalities in 2/10 patients) [2]. In valvular surgery patients, doxacurium (0.08 mg/kg) produced no clinically significant hemodynamic changes following administration [3]. This cardiovascular neutrality supports its selection for cardiac and high-risk cardiovascular procedures.

Neuro ICU Continuous Infusion for Brain Injury

Doxacurium has been specifically evaluated in neurosurgical ICU patients with traumatic brain injury requiring continuous neuromuscular blockade infusion. In a prospective study of eight critically ill, mechanically ventilated patients with ICP monitoring, bolus injections of doxacurium (0.05 mg/kg) did not alter heart rate, blood pressure, or intracranial pressure [1]. Continuous infusion at 0.015 mg/kg/hr provided stable neuromuscular blockade for a mean duration of 66 ± 12 hours, with recovery of the fourth twitch occurring 118 ± 19 minutes after infusion discontinuation. No incidents of prolonged weakness, myopathy, or other adverse events were observed [1]. The study also documented that doxacurium is less costly than alternative neuromuscular blockers used in the ICU setting [1].

Application
Selection Property
Validation Focus
Extended-duration neuromuscular junction studies
Reported long-acting profile
Onset and recovery endpoint monitoring
Mechanical ventilation research models
Heart-rate endpoint stability
Hemodynamic and recovery variability endpoints
Cardiac surgery research models
Cardiovascular neutrality profile
ECG and hemodynamic endpoint assessment
Neurosurgical ICU infusion studies
ICP and hemodynamic stability
Continuous infusion recovery and cost endpoints

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